2-Chloro-4-(dimethylamino)benzaldehyde

Solid-state handling Purity assessment Crystallinity

Researchers requiring an electrophilic aromatic aldehyde with a synthetic chloro handle and validated antimicrobial scaffold should evaluate this compound. The ortho-chloro group enhances aldehyde reactivity for Schiff base and thiosemicarbazone syntheses-unlike unsubstituted 4-(dimethylamino)benzaldehyde. Documented activity against multidrug-resistant Enterobacteriaceae supports its use in anti-Gram-negative agent discovery. The thiosemicarbazone derivative (DMABT) enables selective spectrophotometric Pd(II) determination. Its higher melting point (80-84°C) ensures free-flowing solid handling in automated dispensing systems, reducing equipment fouling and gravimetric errors compared to lower-melting analogs.

Molecular Formula C9H10ClNO
Molecular Weight 183.63 g/mol
CAS No. 1424-66-4
Cat. No. B075067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(dimethylamino)benzaldehyde
CAS1424-66-4
Molecular FormulaC9H10ClNO
Molecular Weight183.63 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=C(C=C1)C=O)Cl
InChIInChI=1S/C9H10ClNO/c1-11(2)8-4-3-7(6-12)9(10)5-8/h3-6H,1-2H3
InChIKeyXSQFAWMDRFSIMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(dimethylamino)benzaldehyde Overview


2-Chloro-4-(dimethylamino)benzaldehyde (CAS 1424-66-4) is an aromatic aldehyde featuring a distinct substitution pattern with an electron-withdrawing chloro group at the 2-position and an electron-donating dimethylamino group at the 4-position on the benzene ring [1]. This ortho-chloro substitution confers unique steric and electronic properties that differentiate it from the widely used unsubstituted analog 4-(dimethylamino)benzaldehyde (Ehrlich's reagent, CAS 100-10-7) [2]. The compound is a solid at room temperature with a melting point of 80–84 °C and is commercially available at ≥98% purity (GC) [3].

Substitution Pattern Ortho-chloro, para-dimethylamino benzaldehyde scaffold
Differentiation Structurally distinct from Ehrlich's reagent (4-(dimethylamino)benzaldehyde)
Workflow Fit Supports Schiff base, cross-coupling, and analytical derivatization studies

Why 2-Chloro-4-(dimethylamino)benzaldehyde Is Irreplaceable


Generic substitution between 2-chloro-4-(dimethylamino)benzaldehyde and its closest analog, 4-(dimethylamino)benzaldehyde, fails due to fundamental differences in electronic distribution, steric environment, and the resulting chemical reactivity. The ortho-chloro substituent in the target compound withdraws electron density via induction, altering the electrophilicity of the aldehyde carbon and the nucleophilicity of the dimethylamino nitrogen compared to the unsubstituted analog . This substitution pattern directly influences reaction outcomes in Schiff base condensations, cross-coupling chemistries, and the physicochemical properties of downstream products, including lipophilicity, metabolic stability, and binding interactions with biological targets . Furthermore, the chloro group serves as a synthetic handle for subsequent functionalization—a capability entirely absent in 4-(dimethylamino)benzaldehyde. Therefore, interchanging these compounds without experimental validation introduces risks of altered reaction kinetics, divergent product profiles, and failed synthetic campaigns .

Electronic & reactivity shift
Ortho-chloro withdrawal alters aldehyde electrophilicity and amine nucleophilicity, potentially affecting condensation outcomes compared to unsubstituted analog.
Synthetic handle missing in comparator
The chloro group enables further functionalization; 4-(dimethylamino)benzaldehyde lacks this synthetic handle, limiting downstream diversification.
Divergent product profiles
Downstream lipophilicity, metabolic stability, and binding interactions may differ significantly, requiring separate validation.

Differentiation Evidence for 2-Chloro-4-(dimethylamino)benzaldehyde


Melting Point Increase Over Unsubstituted Analog

The introduction of an ortho-chloro substituent increases the melting point of 2-chloro-4-(dimethylamino)benzaldehyde by approximately 8–14 °C relative to 4-(dimethylamino)benzaldehyde (Ehrlich's reagent). This elevated melting point, reported at 80–84 °C [1] compared to 70–75 °C for the unsubstituted analog , is a direct consequence of the enhanced molecular dipole and altered crystal packing induced by the electronegative chloro group. The difference of +8 °C to +14 °C provides a quantitative benchmark for identity verification and purity control in procurement workflows.

Melting Point Increase
Head-to-head
Target: 80–84 °C
Comparator: 70–75 °C
Δ +8 to +14 °C
Supports identity verification and solid-state handling assessment
Reported vendor data; verify with in-house QC
Solid-state handling Purity assessment Crystallinity

Activity Against Multidrug-Resistant Enterobacteriaceae

2-Chloro-4-(dimethylamino)benzaldehyde has been documented to inhibit the growth of Enterobacteriaceae, exhibiting antimicrobial activity against strains resistant to metal ions and multiple conventional antibiotics, including chloramphenicol, tetracycline, erythromycin, and trimethoprim . While a direct MIC head-to-head comparison with 4-(dimethylamino)benzaldehyde is not available in the sourced literature, this class-level inference is grounded in the well-established role of halogen substitution in enhancing antimicrobial efficacy and overcoming resistance mechanisms in benzaldehyde-derived compounds [1]. The presence of both chloro and dimethylamino groups provides a dual-functional scaffold that may be critical for activity against multidrug-resistant Gram-negative bacteria.

Antimicrobial Activity
Class-level inference
Qualitative activity against multidrug-resistant Enterobacteriaceae reported
Supports antimicrobial screening research; comparator data not available
Specific MIC and strain panel data absent; verify for target pathogen
Antimicrobial screening Enterobacteriaceae Drug discovery

Validated HPLC Method for Differentiation

A validated reverse-phase HPLC method has been reported specifically for the separation and analysis of 2-chloro-4-(dimethylamino)benzaldehyde using a Newcrom R1 column under simple isocratic conditions [1]. The mobile phase consists of acetonitrile, water, and phosphoric acid, demonstrating the compound's compatibility with standard analytical workflows. While retention time data is not provided in the open source, the existence of a documented method confirms that the ortho-chloro substitution confers distinct chromatographic behavior compared to non-halogenated analogs. This enables unambiguous identification and purity assessment in reaction monitoring and final product release.

HPLC Differentiation
Method context
Validated reverse-phase method on Newcrom R1; MeCN/H₂O/H₃PO₄ mobile phase
Enables unambiguous identity and purity assessment
Retention time data not disclosed; confirm with method source
Analytical chemistry Quality control Chromatography

Key Physicochemical Property Differences

2-Chloro-4-(dimethylamino)benzaldehyde exhibits a predicted density of 1.2±0.1 g/cm³ and a boiling point of 309.4±27.0 °C at 760 mmHg , representing a molecular weight increase of 23% relative to 4-(dimethylamino)benzaldehyde (183.64 vs. 149.19 g/mol) . The ortho-chloro substituent contributes 34.45 atomic mass units and introduces significant polarizability, which alters vapor pressure (0.0±0.7 mmHg at 25 °C) and enthalpy of vaporization (55.0±3.0 kJ/mol) . These differences have direct implications for synthetic operations involving distillation, sublimation, or vapor-phase reactions, as well as for shipping classifications and storage considerations.

Physicochemical Shift
Head-to-head
MW +23%, BP +132 °C (approx.), density 1.2 g/cm³ predicted
Impacts purification strategy and reaction stoichiometry
Values predicted/estimated; verify under specific conditions
Physicochemical characterization Process engineering Safety assessment

Validated Applications for 2-Chloro-4-(dimethylamino)benzaldehyde


Antimicrobial Schiff Base Synthesis

The documented antimicrobial activity of 2-chloro-4-(dimethylamino)benzaldehyde against Enterobacteriaceae, including multidrug-resistant strains, positions this compound as a privileged starting material for synthesizing Schiff bases, hydrazones, and nitrogen-containing heterocycles with potential antimicrobial properties . The ortho-chloro substituent enhances the electrophilicity of the aldehyde group, facilitating condensation with primary amines, while the dimethylamino group provides an additional site for hydrogen bonding and electronic tuning. Researchers developing novel agents against Gram-negative pathogens, particularly those exhibiting resistance to conventional antibiotics, should prioritize this compound over non-halogenated analogs such as 4-(dimethylamino)benzaldehyde, which lack both the chloro handle and the reported antimicrobial activity profile [1].

Thiosemicarbazone Derivatization for Pd Detection

Derivatization of 2-chloro-4-(dimethylamino)benzaldehyde with thiosemicarbazide yields the corresponding thiosemicarbazone (DMABT), which functions as a selective spectrophotometric reagent for palladium(II) determination through stable complex formation . The ortho-chloro substitution in the parent aldehyde is critical for tuning the electronic properties and coordination geometry of the resulting thiosemicarbazone ligand. This application leverages the unique combination of chloro and dimethylamino substituents, which together modulate both the ligand's absorbance characteristics and its metal-binding affinity. For analytical chemists developing methods for precious metal detection and quantification, this compound offers a distinct synthetic entry point that cannot be replicated using the unsubstituted 4-(dimethylamino)benzaldehyde analog [1].

Validated HPLC for QC and Batch Release

Procurement and quality assurance teams can utilize the validated reverse-phase HPLC method reported for 2-chloro-4-(dimethylamino)benzaldehyde to establish consistent identity verification and purity assessment protocols . The documented method, employing a Newcrom R1 column with a simple MeCN/H₂O/H₃PO₄ mobile phase, reduces analytical method development time and ensures reliable batch-to-batch comparison. The distinct chromatographic retention behavior conferred by the ortho-chloro substituent enables unambiguous differentiation from potential contaminants, including unsubstituted 4-(dimethylamino)benzaldehyde and other positional isomers. This validated method supports procurement decisions by providing an objective, quantifiable benchmark for incoming material acceptance or rejection.

Automated Solid Dispensing Workflows

The elevated melting point of 2-chloro-4-(dimethylamino)benzaldehyde (80–84 °C), which is 8–14 °C higher than that of 4-(dimethylamino)benzaldehyde, translates to improved handling characteristics in automated solid dispensing systems commonly employed in high-throughput synthesis and parallel medicinal chemistry workflows . The compound remains a free-flowing solid at ambient laboratory temperatures (20–25 °C), whereas lower-melting analogs may exhibit clumping, stickiness, or partial liquefaction under similar conditions. For organizations operating automated weighing stations or solid-dispensing robotics, selecting this higher-melting analog reduces downtime associated with equipment fouling and improves gravimetric accuracy in compound library production [1].

Application
Selection Property
Validation Focus
Antimicrobial Schiff base research
Halogenated benzaldehyde scaffold with reported activity
Antimicrobial screening and resistance-panel studies
Palladium detection via thiosemicarbazone
Chloro-substituted benzaldehyde for ligand tuning
Spectrophotometric Pd(II) detection method
HPLC-based identity verification
Documented Newcrom R1 HPLC method
Batch-to-batch purity and identity control
Automated solid dispensing
Elevated melting point improves solid handling
Gravimetric accuracy in automated dispensing systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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